molecular formula C7H5ClN2O B3089194 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one CAS No. 1190313-48-4

4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Cat. No. B3089194
CAS RN: 1190313-48-4
M. Wt: 168.58 g/mol
InChI Key: CDLAELSXYDITAA-UHFFFAOYSA-N
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Description

“4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one” is a chemical compound with the empirical formula C7H5ClN2O . It is a solid substance . This compound is part of a class of compounds known as pyrrolopyridines, which are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its empirical formula (C7H5ClN2O), molecular weight (168.58), and its form (solid) . Other properties such as melting point and IR spectrum are mentioned for similar compounds .

Scientific Research Applications

Optical Properties and Reactivity

Diketopyrrolopyrroles, which share a structural similarity with the target compound, are known for their wide range of applications in fields such as high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their notable optical properties, including a strong bathochromic shift in absorption and increased two-photon absorption cross-section, suggest that derivatives like 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one could find use in optical and electronic applications (Grzybowski & Gryko, 2015).

Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold, related to the target compound, demonstrates versatility in interacting with kinases through multiple binding modes. This suggests that this compound could be a valuable scaffold in the design of kinase inhibitors, potentially offering a new avenue for therapeutic intervention (Wenglowsky, 2013).

Anion Binding and Sensing

N-confused calix[4]pyrroles, which share structural motifs with the compound , have attracted attention for their anion-binding properties. These compounds bind anions via a unique mode, suggesting that derivatives like this compound could be explored for applications in anion sensing and separation technologies (Anzenbacher, Nishiyabu, & Palacios, 2006).

properties

IUPAC Name

4-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLAELSXYDITAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
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4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Reactant of Route 3
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4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Reactant of Route 4
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4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Reactant of Route 5
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Reactant of Route 6
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

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